molecular formula C6H8FNO2 B1500800 1-Acetyl-5-fluoropyrrolidin-2-one

1-Acetyl-5-fluoropyrrolidin-2-one

Cat. No.: B1500800
M. Wt: 145.13 g/mol
InChI Key: CYSSQYXDHKPTNJ-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by an acetyl group at the 1-position and a fluorine atom at the 5-position of the pyrrolidinone ring. Pyrrolidinones are five-membered lactams widely utilized in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capacity, and metabolic stability.

Properties

Molecular Formula

C6H8FNO2

Molecular Weight

145.13 g/mol

IUPAC Name

1-acetyl-5-fluoropyrrolidin-2-one

InChI

InChI=1S/C6H8FNO2/c1-4(9)8-5(7)2-3-6(8)10/h5H,2-3H2,1H3

InChI Key

CYSSQYXDHKPTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CCC1=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, synthesis yields (where available), and inferred properties of 1-Acetyl-5-fluoropyrrolidin-2-one and related compounds:

Compound Name Substituents/Modifications Molecular Formula Synthesis Yield Key Properties/Notes
This compound Acetyl (1-position), F (5-position) C₇H₈FNO₂ Not reported High lipophilicity (acetyl); F enhances metabolic stability
Compound 29 () Fluorophenyl, pyrrolopyrimidine C₂₈H₂₃FN₆O₂ 41% High yield suggests stable coupling; fluorophenyl enhances π-stacking
Compound 30 () Fluorophenyl, indoline C₂₃H₂₀F₂N₄O₂ 17% Lower yield due to steric hindrance from fluorophenyl
5-(3,5-Difluorophenyl)pyridin-2(1H)-one () Difluorophenyl, pyridinone C₁₁H₇F₂NO N/A Standard building block; increased lipophilicity from dual F substitution
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one () Hydroxy (3-position), methyl (1-position) C₁₁H₁₂N₂O₂ N/A Bioactive metabolite (3-hydroxycotinine); hydroxyl group increases polarity

Impact of Fluorine Substitution

  • Positional Effects : In Compound 29 and 30 (), fluorine on the indoline/pyrrolopyrimidine moiety improves stability and binding interactions, likely via dipole effects and reduced metabolic oxidation . For this compound, fluorine at the 5-position may induce ring puckering, altering conformational dynamics and intermolecular interactions.
  • Lipophilicity: The difluorophenyl group in ’s compound increases logP compared to mono-fluorinated analogs, suggesting that this compound’s single F substitution balances polarity and lipophilicity for optimal bioavailability .

Role of Substituents

  • Acetyl vs. However, it may also increase susceptibility to esterase-mediated hydrolysis compared to methyl substituents .
  • This implies that synthesizing this compound may require optimized conditions to manage fluorine’s electron-withdrawing effects .

Preparation Methods

Synthesis from Donor–Acceptor Cyclopropanes and Primary Amines

A modern and versatile approach to 1,5-substituted pyrrolidin-2-ones, which can be adapted for fluorinated variants like 1-acetyl-5-fluoropyrrolidin-2-one, involves the Lewis acid-catalyzed ring-opening of donor–acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation.

  • Key Steps:

    • Reaction of donor–acceptor cyclopropanes bearing an ester group with primary amines (e.g., anilines, benzylamines).
    • Lewis acid catalysis promotes ring opening to γ-amino esters.
    • Subsequent cyclization (lactamization) forms the pyrrolidin-2-one ring.
    • Dealkoxycarbonylation removes the ester group to yield the final pyrrolidinone.
  • Advantages:

    • Broad substrate scope, including aromatic and alkenyl donors.
    • One-pot operations increase efficiency.
    • Can be adapted to introduce fluorine substituents at desired positions by using fluorinated cyclopropane precursors or fluorinated amines.
  • Example:

    • Nickel perchlorate-induced reaction of cyclopropane with aniline followed by reflux with acetic acid yields pyrrolidin-2-one derivatives.
    • Alkaline saponification and thermolysis in one pot remove ester groups, yielding the target lactams.
  • Yields:

    • Typical yields for 1,5-disubstituted pyrrolidin-2-ones range from 30% to 45% over multi-step sequences performed in one pot, which is considered reasonable for complex molecules.

Synthesis via Proline Derivatives and Grignard Reagents

Another well-documented method relevant to the preparation of acetyl-substituted pyrrolidinones involves starting from proline or its methyl ester derivatives.

  • Process Overview:

    • Esterification: Proline is converted to its methyl ester using thionyl chloride and dry alcohols (methanol preferred).
    • N-Chlorination: The methyl ester undergoes N-chlorination using reagents like t-butylhypochlorite at low temperatures (0–5 °C).
    • Dehydrohalogenation: Treatment with bases such as potassium acetate or triethylamine induces dehydrohalogenation, forming 2-carbomethoxy-1-pyrroline intermediates.
    • Grignard Reaction: Addition of methylmagnesium iodide (a Grignard reagent) to the pyrroline intermediate produces 2-acetyl-1-pyrroline derivatives.
    • Purification: The product is extracted, dried over anhydrous sodium sulfate, and purified by distillation.
  • Key Conditions:

    • Low temperature control during chlorination and Grignard addition is critical to minimize side reactions.
    • Use of dry solvents such as diethyl ether is essential.
    • The reaction is typically carried out under anhydrous and inert atmosphere conditions to prevent hydrolysis of sensitive intermediates.
  • Challenges:

    • The Grignard reagents are moisture-sensitive and can be difficult to handle.
    • Side products and tautomers may form, complicating purification.
    • The N-chlorination step is slow (>24 hours) and prone to side reactions.
  • Yields and Purity:

    • Yields of 2-acetyl-1-pyrroline can reach up to 95% purity after distillation.
    • Typical isolated yields for the final product are around 60–70% depending on scale and exact conditions.

Alternative Oxidative and Protective Group Strategies

  • Oxidative Cyclization:

    • Some methods involve oxidation of cyclic amino alcohols or amino esters using reagents like Dess–Martin periodinane or selenium dioxide to form the pyrroline ring.
    • These methods can be adapted to fluorinated substrates but may involve toxic reagents and longer reaction times.
  • Protective Group Strategies:

    • Protecting the nitrogen atom of the pyrrolidinone ring (e.g., with trimethylsilyl groups) can facilitate selective functionalization.
    • Subsequent ring opening by vinyl lithium reagents followed by acid-mediated cyclization can yield acetylated pyrrolidinones.
    • These approaches require careful control of reaction conditions and extended hydrolysis times (up to 7 days) and may produce tautomers difficult to separate.

Incorporation of Fluorine Substituents

  • Fluorination at the 5-position of pyrrolidin-2-one rings can be achieved by:

    • Using fluorinated starting materials such as 5-fluoroproline derivatives.
    • Introducing fluorine via electrophilic fluorination reagents after ring formation.
    • Employing fluorinated donor–acceptor cyclopropanes in the ring-opening methodology.
  • The fluorine substituent can influence reaction rates and selectivity, requiring optimization of reaction conditions.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Challenges Typical Yield (%) Notes
Donor–Acceptor Cyclopropane Opening + Lactamization Lewis acid-catalyzed ring opening with amines, lactamization, dealkoxycarbonylation One-pot, broad scope, adaptable to fluorine Moderate yields, requires Lewis acid 30–45 Suitable for 1,5-substituted pyrrolidinones including fluorinated derivatives
Proline Methyl Ester + N-Chlorination + Grignard Reaction Esterification, N-chlorination, dehydrohalogenation, Grignard addition High purity product, well-studied Moisture-sensitive reagents, slow chlorination step 60–70 Classical method for acetylated pyrrolidinones
Oxidative Cyclization (Dess–Martin, SeO2) Oxidation of amino alcohols or esters to pyrroline ring Direct oxidation, can introduce functionality Toxic reagents, long reaction times Variable Less common for fluorinated analogs
Protective Group Strategy + Vinyl Lithium Cyclization N-protection, ring opening, acid cyclization, deprotection Selective functionalization Long hydrolysis, tautomer separation issues Variable Complex, limited scalability

Research Findings and Practical Considerations

  • The Grignard-based synthesis from proline methyl ester remains a benchmark for producing acetyl-substituted pyrrolidinones with high purity but requires careful handling of reagents and extended reaction times for chlorination and dehydrohalogenation steps.

  • The donor–acceptor cyclopropane methodology offers a more modern, flexible, and potentially scalable route, especially useful for diverse substitution patterns including fluorine, though yields may be moderate.

  • Fluorinated pyrrolidinones require tailored synthetic routes, often involving fluorinated starting materials or intermediates, to ensure regioselective incorporation of fluorine without compromising ring formation or acetylation steps.

  • Optimization of solvent choice, temperature control, and purification methods is critical across all methods to maximize yield and purity.

Q & A

Q. Resolution Workflow :

X-ray Diffraction : Definitive structural assignment via single-crystal analysis (e.g., as in ) .

Computational Modeling : Compare experimental data (NMR, IR) with DFT-calculated spectra .

Cross-Validation : Replicate synthesis under standardized conditions to isolate variables .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the acetyl group .
  • Light Sensitivity : Fluorinated compounds may degrade under UV light; use amber vials .
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition (see for analogous compounds) .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., fluorination sites) .

Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. THF) .

Docking Studies : For biological applications, assess interactions with enzyme active sites (e.g., kinase inhibitors in ) .

Validate predictions experimentally via kinetic studies (e.g., rate constant measurements) .

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